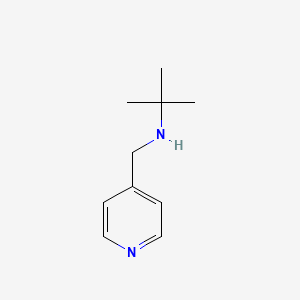

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

描述

2-Methyl-N-(pyridin-4-ylmethyl)propan-2-amine is a tertiary amine characterized by a pyridin-4-ylmethyl group attached to a tert-butylamine moiety. The product is typically an oily substance, suggesting moderate polarity and solubility in organic solvents .

Pharmacologically, structurally related compounds, such as PF-04455242 (), demonstrate high affinity for κ-opioid receptors (Ki = 3–22 nM), highlighting the therapeutic relevance of this scaffold in neurological disorders .

属性

IUPAC Name |

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLYNSYFPJUZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358965 | |

| Record name | 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341008-29-5 | |

| Record name | 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution Route

Another approach involves the nucleophilic substitution of a suitable leaving group on a pyridin-4-ylmethyl derivative by 2-methylpropan-2-amine.

-

Pyridin-4-ylmethyl halide (e.g., chloride or bromide) + 2-methylpropan-2-amine → 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

-

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile

- Base: Triethylamine or potassium carbonate to neutralize formed acid

- Temperature: 50–100°C

- Reaction time: Several hours

-

The halide and amine are combined in the solvent with base and heated to promote substitution. After completion, the mixture is cooled, diluted with water, and extracted with organic solvents. Purification follows by chromatography.

-

- Straightforward reaction setup

- Avoids use of reducing agents

-

- Requires preparation or availability of pyridin-4-ylmethyl halide precursor

- Possible competing elimination or side reactions

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Pyridine-4-carbaldehyde, 2-methylpropan-2-amine, NaBH4 | Methanol, 0°C to RT, inert atmosphere | 70-90 | Mild conditions, high selectivity | Sensitive to reducing agent handling |

| Nucleophilic Substitution | Pyridin-4-ylmethyl halide, 2-methylpropan-2-amine, base | DMF, 50-100°C | 60-80 | Simple setup, no reducing agents | Requires halide precursor |

| Microwave-Assisted Coupling | Pyridinyl derivatives, amines, base, microwave reactor | 463 K, high pressure (up to 25 MPa) | Up to 97 | Fast, high purity and yield | Specialized equipment needed |

| Catalytic Coupling | Pyridin-4-ylmethyl halide, amine, Pd catalyst | Toluene, 110°C | Variable | High selectivity, functional group tolerance | Catalyst cost, optimization needed |

Research Findings and Notes

The reductive amination route remains the most practical and commonly used method in laboratory synthesis due to its simplicity and efficiency.

Microwave-assisted synthesis, while more complex, offers significant improvements in reaction time and product purity, achieving yields up to 97% with high purity confirmed by NMR and mass spectrometry.

Catalytic coupling methods provide versatility for functionalized derivatives but require optimization of catalysts and ligands.

Purification typically involves silica gel chromatography or crystallization, with product characterization by NMR, GC-MS, and LC-MS to confirm structure and purity.

Industrial scale synthesis data is limited but would likely focus on optimizing reductive amination or catalytic coupling methods for cost-effectiveness and safety.

化学反应分析

Types of Reactions

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Drug Development

The compound has been studied for its potential as a pharmacological agent. Its structural similarity to known drugs suggests possible interactions with biological targets. Research indicates that derivatives of amines can exhibit significant activity against various diseases, including cancer and neurological disorders.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that compounds with a pyridine moiety may help in reducing oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease.

Materials Science Applications

2. Polymer Chemistry

In materials science, 2-Methyl-N-(pyridin-4-ylmethyl)propan-2-amine can be utilized as a building block for synthesizing new polymers. Its amine functionality allows for reactions with various monomers to create polymers with tailored properties.

Table 1: Potential Polymer Applications

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Electronics | Improved conductivity |

| Biodegradable Polymers | Environmental Science | Reduced environmental impact |

| Coatings | Protective Coatings | Enhanced durability |

Analytical Chemistry Applications

3. Chromatography

The compound can also serve as a stationary phase modifier in chromatographic techniques. Its unique structure can enhance the separation efficiency of complex mixtures, particularly in liquid chromatography.

Case Study: Enhanced Separation Techniques

Research demonstrated that incorporating pyridine-based compounds into stationary phases improved the resolution of closely related isomers in pharmaceutical analysis, leading to more accurate quantification of active ingredients in drug formulations.

作用机制

The mechanism of action of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

- Steric and Electronic Effects : The tert-butyl group in this compound enhances lipophilicity compared to smaller substituents (e.g., piperidine in ). This may improve blood-brain barrier penetration, as seen in PF-04455242 .

- Aromatic Systems: Pyridine rings (as in the target compound) vs. phenyl groups (e.g., compound 14 in ) influence electronic properties.

Pharmacological and Functional Comparisons

Antioxidant Activity

Nitrone analogs, such as (Z)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide (compound 14, ), exhibit potent antioxidant properties:

- LOX Inhibition : 65%

- HO• Scavenging : 60%

- O2•− Scavenging : 29%

In contrast, the target compound lacks nitrone functionality, suggesting divergent mechanisms. The tert-butyl and pyridine groups may instead favor receptor modulation over radical scavenging.

Receptor Binding and Selectivity

PF-04455242 () demonstrates κ-opioid receptor selectivity (Ki = 3 nM vs. μ-opioid Ki = 64 nM). Structural similarities (tert-butyl, pyridine) suggest that this compound may also target neurological receptors, though empirical data is needed.

Antibacterial Activity

Quinazolin-4-amine derivatives () with pyridin-2-ylmethyl groups show efficacy against Gram-negative bacteria (e.g., compound 8, MIC = 4 µg/mL). The pyridine ring’s position (4- vs. 2-ylmethyl) and additional morpholino substituents likely modulate antibacterial potency.

生物活性

2-Methyl-N-(pyridin-4-ylmethyl)propan-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the compound's biological activity, including its anticancer, antimicrobial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a branched alkyl chain. This structural specificity is believed to enhance its binding properties and biological activity compared to other similar compounds.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for controlling tumor growth.

- Cell Cycle Arrest : It disrupts the cell cycle progression, preventing cancer cells from dividing and proliferating.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's efficacy against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results demonstrated:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.058 | Apoptosis induction |

| A549 | 0.035 | Cell cycle arrest |

| MDA-MB-231 | 0.021 | Inhibition of proliferation |

These findings suggest that the compound has potent antiproliferative activity, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

Antibacterial Efficacy

The compound shows promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:

| Bacterial Strain | MIC Value (μM) |

|---|---|

| Staphylococcus aureus (MRSA) | 16.69 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These results indicate that the compound may serve as a potential treatment for resistant bacterial infections .

Antifungal Activity

The antifungal activity of this compound was also assessed, particularly against Candida albicans. The observed MIC value was found to be effective in inhibiting fungal growth, further supporting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Studies have shown that the compound exhibits strong binding affinities to receptors involved in cell signaling pathways related to cancer and infection.

- Structural Specificity : The unique substitution pattern on the pyridine ring enhances its interaction with cellular components, facilitating its entry into cells and subsequent biological effects .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine in academic settings?

Answer:

The compound is typically synthesized via reductive amination or Schiff base formation , leveraging pyridinylmethylamine intermediates. For example:

- Stepwise protection/deprotection strategies (e.g., using pyrrole derivatives as protecting groups for amino functionalities) are employed to enhance regioselectivity .

- Nucleophilic substitution between tert-butylamine derivatives and 4-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) is another route .

Key Data from Evidence:

| Reaction Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Protection | Mg, EtOH, RT | 70–85% |

| Deprotection | NH₂OH·HCl, MeOH | >90% purity |

Advanced: How can catalytic systems be optimized for enantioselective synthesis of this compound?

Answer:

Rhodium-catalyzed hydroamination has shown promise for asymmetric synthesis:

- Use chiral ligands (e.g., BINAP derivatives) with Rh(I) catalysts to induce stereocontrol during alkene hydroamination .

- Optimize reaction parameters (temperature, solvent polarity) to enhance enantiomeric excess (e.g., THF at 100°C for 10 hours) .

Mechanistic Insight:

The catalytic cycle involves alkene coordination , migratory insertion, and protonolysis, with steric effects from the tert-butyl group influencing selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- δ ~1.2 ppm (s, 6H, tert-butyl CH₃).

- δ ~4.3 ppm (s, 2H, pyridinyl-CH₂-N) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179.15) .

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Answer:

- Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous bond-length/angle data, resolving ambiguities in NMR assignments (e.g., distinguishing E/Z isomers) .

- Cross-validation : Compare experimental XRD torsion angles with DFT-optimized geometries to validate conformational preferences .

Example Workflow:

Grow crystals via slow evaporation in EtOAc/hexane.

Refine data using SHELXL (R-factor < 5%) .

Analyze Hirshfeld surfaces to assess intermolecular interactions .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Silica gel chromatography with gradients of ethyl acetate/petroleum ether (e.g., 3:7 to 1:1) .

- Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced: How can researchers address low yields in large-scale syntheses?

Answer:

- Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization) by controlling residence time .

- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30 minutes vs. 10 hours conventionally) .

Basic: What are the common impurities observed during synthesis?

Answer:

- Unreacted pyridinylmethyl bromide (detected via TLC, Rf ~0.5 in 1:1 EtOAc/hexane).

- Oxidation byproducts (e.g., tert-butyl nitroxide radicals), mitigated by inert atmospheres .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., nitric oxide synthase) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., electron-donating groups on pyridine) with inhibitory potency .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Use gloveboxes for air-sensitive steps (e.g., Grignard reactions).

- Avoid skin contact (tert-butyl amines may cause irritation; wear nitrile gloves) .

Advanced: How can researchers validate the compound’s role in inhibiting enzymatic targets?

Answer:

- Enzyme kinetics assays : Measure IC₅₀ values via UV-Vis monitoring of NADPH oxidation .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to confirm competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。